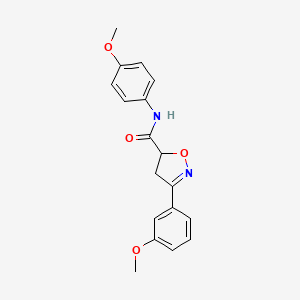![molecular formula C20H19N3O4 B5517295 1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)
1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spiro compounds involves multi-step pathways starting from commercially available precursors. A notable method involves the two-step synthetic route based on 4-piperidone imine reactivity, leading to the formation of new dihydrospiro(quinoline-2,4'-piperidines). This process is marked by acetyl migration under debenzylation conditions (HCOONH4/Pd/C/MeOH), illustrating the complexity and specificity required in the synthesis of such compounds (Kouznetsov et al., 2005). Additionally, intramolecular acyl transfer processes in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under simple and mild debenzylation reaction conditions further underscore the complexity of synthesis (Méndez & Kouznetsov, 2011).
Molecular Structure Analysis
The molecular structure of spiro compounds like the one is characterized by their unique 3D architectures, which are crucial for their biological activity. X-Ray diffraction, FT-IR, 1H-NMR, 13C-NMR, and HRMS spectral analysis are typically employed to characterize these structures, providing insights into their configurations and conformations (Guillon et al., 2022).
Chemical Reactions and Properties
Spiro compounds are involved in various chemical reactions, including cyclofunctionalization of olefinic urethanes and ureas with halogens, leading to diverse derivatives with potential pharmacological applications. These reactions often involve cyclization and the introduction of functional groups, demonstrating the compounds' reactivity and versatility (Takai et al., 1988).
Physical Properties Analysis
The physical properties of "1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" and related compounds are determined through analytical techniques such as single crystal XRD and DFT studies. These analyses provide valuable data on the compound's stability, solubility, and crystalline structure, which are essential for understanding its behavior in different environments (Marganakop et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are assessed through various synthetic and evaluation methods. Spiro compounds have shown a wide range of activities, such as antimicrobial and antitumor properties, highlighting their importance in drug discovery and chemical biology (Markosyan et al., 2015).
科学的研究の応用
Synthesis of Novel Hybrid Spiroheterocycles
A study by Rajesh et al. (2012) demonstrated the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These spiroheterocycles, synthesized in an ionic liquid, exhibit a wide range of potential applications in medicinal chemistry and drug design due to their complex and diverse structures Rajesh, S., Bala, B. D., & Perumal, S. (2012). Tetrahedron Letters, 53, 5367-5371.
Modulation of Glutamate Receptors
Research by Lynch et al. (1997) explored the effects of a related compound, 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516), on AMPA-type glutamate receptors. This modulation of glutamate receptors was linked to improvements in memory and cognitive functions in aged humans, highlighting the therapeutic potential of these compounds in neurodegenerative disorders Lynch, G., Granger, R., Ambros-Ingerson, J., Davis, C., Kessler, M., & Schehr, R. (1997). Experimental Neurology, 145, 89-92.
Potential in Antipsychotic and Antihypertensive Treatments
A study by Vanover (1997) investigated the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine and its role in attenuating hyperactivity induced by amphetamine and dizocilpine in mice, suggesting its potential utility in antipsychotic treatments. Additionally, the research hinted at the compound's influence on dopamine-mediated behaviors, which could have implications for its use in psychiatric disorders Vanover, K. (1997). European Journal of Pharmacology, 332, 115-119.
Furthermore, Clark et al. (1983) provided insights into the synthesis and evaluation of spiro compounds, including those with structures similar to the compound , for antihypertensive activity. These compounds were tested in spontaneously hypertensive rats, showing promising results and indicating the potential for developing new antihypertensive agents Clark, R., Caroon, J., Kluge, A., Repke, D. B., Roszkowski, A., Strosberg, A., Baker, S., & Bitter, S. (1983). Journal of Medicinal Chemistry, 26, 657-661.
特性
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(13-5-6-16-17(11-13)27-12-26-16)23-9-7-20(8-10-23)19(25)21-14-3-1-2-4-15(14)22-20/h1-6,11,22H,7-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPASCTZOFOVYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)
![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)


![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)